



Application Notes and Protocols: Diastereoselective Synthesis of RXP03

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Compound of Interest		
Compound Name:	RXP03	
Cat. No.:	B12386307	Get Quote

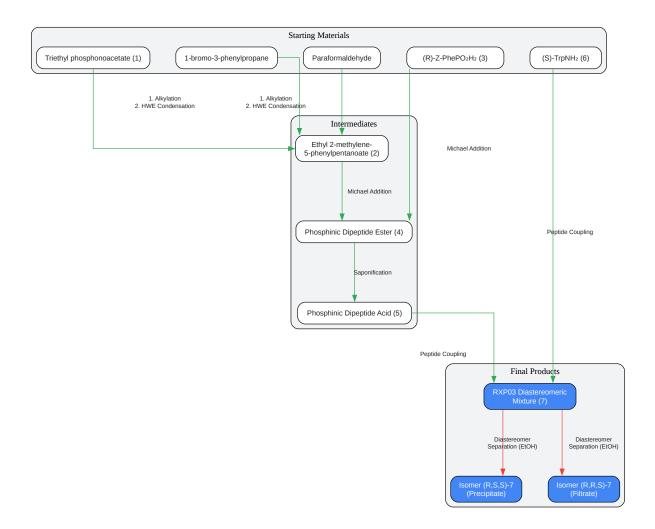
Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **RXP03** is a potent phosphinic pseudopeptide inhibitor of several matrix metalloproteinases (MMPs), including MMP-11 (stromelysin-3), which is implicated in tumor formation and progression.[1][2] The clinical application of **RXP03** has been hampered by its low lipophilicity and poor membrane permeability.[3][4] To facilitate further in vivo studies and the development of more bioavailable prodrugs, an efficient and diastereoselective synthetic route is crucial.[5][6] This document provides a detailed protocol for the gram-scale diastereoselective synthesis of **RXP03**, allowing for the separation of its key diastereoisomers. [1][3]

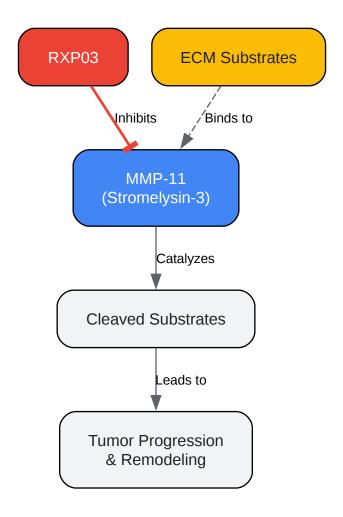
Overview of the Synthetic Pathway

The synthesis of **RXP03** is a multi-step process that begins with the preparation of an α,β -unsaturated ester, followed by a Michael-type addition of a phosphinic acid, saponification, and a final peptide coupling. The diastereomers are then separated based on their differential solubility.[1][3][5]









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References

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- 5. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor RXP03 diluted in selected solvents PubMed [pubmed.ncbi.nlm.nih.gov]
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